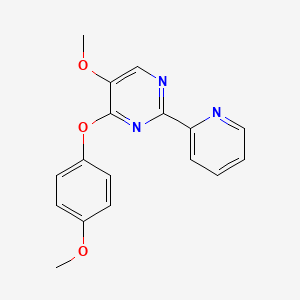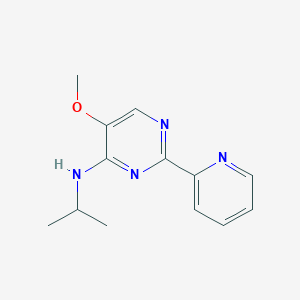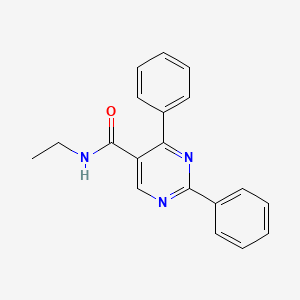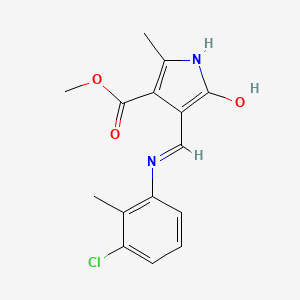![molecular formula C19H20ClF3N4O3 B3128065 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide CAS No. 338774-93-9](/img/structure/B3128065.png)
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide
説明
The compound “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N’,2-dimethyl-1,2-oxazolidine-5-carbohydrazide” is a complex organic molecule. It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound also includes a pyridine ring, which is a basic heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of such compounds often involves the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a trifluoromethyl group attached to a pyridine ring, a methoxyphenyl group, and a dimethyl-1,2-oxazolidine-5-carbohydrazide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the trifluoromethyl group or the pyridine ring. Trifluoromethyl groups are known to participate in various types of reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the trifluoromethyl group could contribute to the compound’s reactivity, volatility, and lipophilicity .科学的研究の応用
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridine and similar compounds, play a significant role in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates, showcasing a variety of functionalities in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications. The research highlights the importance of heterocyclic N-oxide motifs in advancing chemistry and drug development investigations, underscoring their utility in creating potent compounds with diverse biological activities (Dongli Li et al., 2019).
Drug Development and Medicinal Chemistry
The design of p38α MAP kinase inhibitors, which are crucial for controlling proinflammatory cytokine release, demonstrates the application of heterocyclic compounds in drug development. These inhibitors, incorporating tri- and tetra-substituted imidazole scaffolds, exemplify the strategic use of heterocyclic chemistry to achieve high binding selectivity and potency, paving the way for the development of new therapeutic agents (T. Scior et al., 2011).
Structural Biology and Amyloid Imaging
In the field of Alzheimer's disease research, amyloid imaging ligands based on heterocyclic compounds have been developed to measure amyloid deposits in vivo. These ligands, such as [18F]FDDNP and 11C-PIB, enable the early detection of Alzheimer's disease by PET imaging, offering a breakthrough in understanding the pathophysiological mechanisms of the disease. This application underscores the critical role of heterocyclic chemistry in developing diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).
作用機序
将来の方向性
The future directions for research on this compound could include exploring its potential applications in pharmaceuticals, agrochemicals, and materials, given the importance of trifluoromethyl groups in these areas . Additionally, further studies could investigate the synthesis and reactivity of this compound .
特性
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4O3/c1-26(17-14(20)8-12(10-24-17)19(21,22)23)25-18(28)16-9-15(27(2)30-16)11-4-6-13(29-3)7-5-11/h4-8,10,15-16H,9H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAXYZOIXRDYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)C(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104598 | |
| Record name | 3-(4-Methoxyphenyl)-2-methyl-5-isoxazolidinecarboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338774-93-9 | |
| Record name | 3-(4-Methoxyphenyl)-2-methyl-5-isoxazolidinecarboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338774-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-2-methyl-5-isoxazolidinecarboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3128000.png)



![ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate](/img/structure/B3128009.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))]](/img/structure/B3128016.png)
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B3128028.png)
![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3128031.png)
![Methyl 5-(2-(4-((4-chlorophenyl)sulfanyl)-3-(2,6-dichlorophenyl)isoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3128033.png)
![N',4-dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3128038.png)
![1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3128046.png)
![N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3128073.png)
